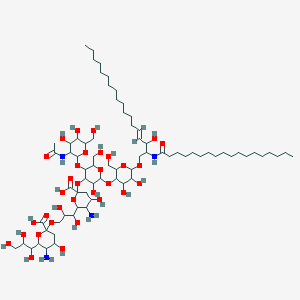![molecular formula C20H26N2O B8261838 (1aR,13S,13aS)-13-Ethyl-1a,4,5,10,11,12,13,13a-octahydro-10-methyl-2H-3,13-methanooxireno[9,10]azacycloundecino[5,4-b]indole](/img/structure/B8261838.png)
(1aR,13S,13aS)-13-Ethyl-1a,4,5,10,11,12,13,13a-octahydro-10-methyl-2H-3,13-methanooxireno[9,10]azacycloundecino[5,4-b]indole
Descripción general
Descripción
(1aR,13S,13aS)-13-Ethyl-1a,4,5,10,11,12,13,13a-octahydro-10-methyl-2H-3,13-methanooxireno[9,10]azacycloundecino[5,4-b]indole is a complex organic compound characterized by its unique pentacyclic structure
Métodos De Preparación
The synthesis of (1aR,13S,13aS)-13-Ethyl-1a,4,5,10,11,12,13,13a-octahydro-10-methyl-2H-3,13-methanooxireno[9,10]azacycloundecino[5,4-b]indole involves multiple steps, typically starting with the preparation of the core pentacyclic structure. This is followed by the introduction of ethyl and methyl groups at specific positions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the compound. Industrial production methods may involve scaling up these synthetic routes while maintaining the purity and yield of the final product .
Análisis De Reacciones Químicas
(1aR,13S,13aS)-13-Ethyl-1a,4,5,10,11,12,13,13a-octahydro-10-methyl-2H-3,13-methanooxireno[9,10]azacycloundecino[5,4-b]indole can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
(1aR,13S,13aS)-13-Ethyl-1a,4,5,10,11,12,13,13a-octahydro-10-methyl-2H-3,13-methanooxireno[9,10]azacycloundecino[5,4-b]indole has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of pentacyclic structures and their reactivity.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It may be used in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of (1aR,13S,13aS)-13-Ethyl-1a,4,5,10,11,12,13,13a-octahydro-10-methyl-2H-3,13-methanooxireno[9,10]azacycloundecino[5,4-b]indole involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, affecting various biological pathways. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
When compared to other similar compounds, (1aR,13S,13aS)-13-Ethyl-1a,4,5,10,11,12,13,13a-octahydro-10-methyl-2H-3,13-methanooxireno[9,10]azacycloundecino[5,4-b]indole stands out due to its unique pentacyclic structure and the presence of ethyl and methyl groups. Similar compounds include:
- 15-Ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene
- 11-Methyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene
These compounds share some structural similarities but differ in their specific functional groups and reactivity .
Propiedades
IUPAC Name |
15-ethyl-11-methyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-3-20-10-8-17-15(14-6-4-5-7-16(14)21(17)2)9-11-22(13-20)12-18-19(20)23-18/h4-7,18-19H,3,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDAGNVXWJRKJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3=C(CCN(C1)CC4C2O4)C5=CC=CC=C5N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-{[(1-{3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl)sulfanyl]methyl}cyclopropyl)acetic acid; N-cyclohexylcyclohexanamine](/img/structure/B8261776.png)




![4-hydroxy-2-(hydroxymethyl)-2,5,7-trimethyl-6-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one](/img/structure/B8261810.png)
![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 15-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B8261814.png)
![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 11-hydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B8261820.png)


![6-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B8261847.png)
![Methyl-oxido-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-YL]oxymethyl]oxan-2-YL]oxymethylimino]azanium](/img/structure/B8261855.png)

![1-[[4-[5-[(5-hydroxy-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-methoxyphenoxy]phenyl]methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-5-ol](/img/structure/B8261867.png)
